

bafetinib dose administration recurrent high-grade glioma

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Bafetinib

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Clinical Trial Protocol & Application Notes

This information is based on a phase I neuropharmacokinetic study that used intracerebral microdialysis (ICMD) to assess **bafetinib** levels in the brain [1].

Scientific Rationale

Bafetinib is a dual BCR-Abl/Lyn tyrosine kinase inhibitor. Preclinical data suggested potential activity against gliomas because:

- **Target Expression:** Glioblastoma samples show increased Lyn kinase activity [1] [2].
- **In Vitro Activity:** Studies demonstrated **bafetinib** activity against glioma cell lines, both alone and in combination with temozolomide or erlotinib [1] [2].
- **BBB Penetration Concern:** Despite rodent studies showing ~10% brain-to-plasma concentration, **bafetinib** is a substrate for P-glycoprotein (P-gp), a drug efflux pump at the blood-brain barrier (BBB), casting doubt on its central nervous system (CNS) availability in humans [1] [2].

Dosing and Administration

The following table details the dosing regimen used in the clinical study for the microdialysis portion of the protocol.

Parameter	Specification
Indication Studied	Recurrent High-Grade Glioma [1]
Recommended Dose	240 mg or 360 mg orally [1]
Administration	On an empty stomach [1]
Dosing Schedule	Every 12 hours for 2 doses [1]
Treatment Context	Preceded by surgical resection/biopsy and ICMD catheter placement [1]

Key Pharmacokinetic and Efficacy Findings

The study yielded critical, albeit negative, results regarding **bafetinib**'s utility for brain tumors. The data are summarized in the table below.

Parameter	Result
Brain ECF Concentration	Below the lower limit of detection (0.1 ng/mL) in 25 of 26 samples; a single sample from one subject was 0.52 ng/mL [1].
Mean Plasma Cmax (Dose 1)	143 ± 99 ng/mL [1]
Mean Plasma Cmax (Dose 2)	247 ± 73 ng/mL [1]
BBB Penetration Conclusion	"Bafetinib does not sufficiently cross intact or disrupted blood-brain barrier" [1].
Clinical Efficacy	No radiographic responses seen; only one patient remained on treatment past two cycles [1].

Parameter	Result
Study Recommendation	"Systemic administration of bafetinib is not recommended when investigating this drug as a treatment for brain tumors." [1]

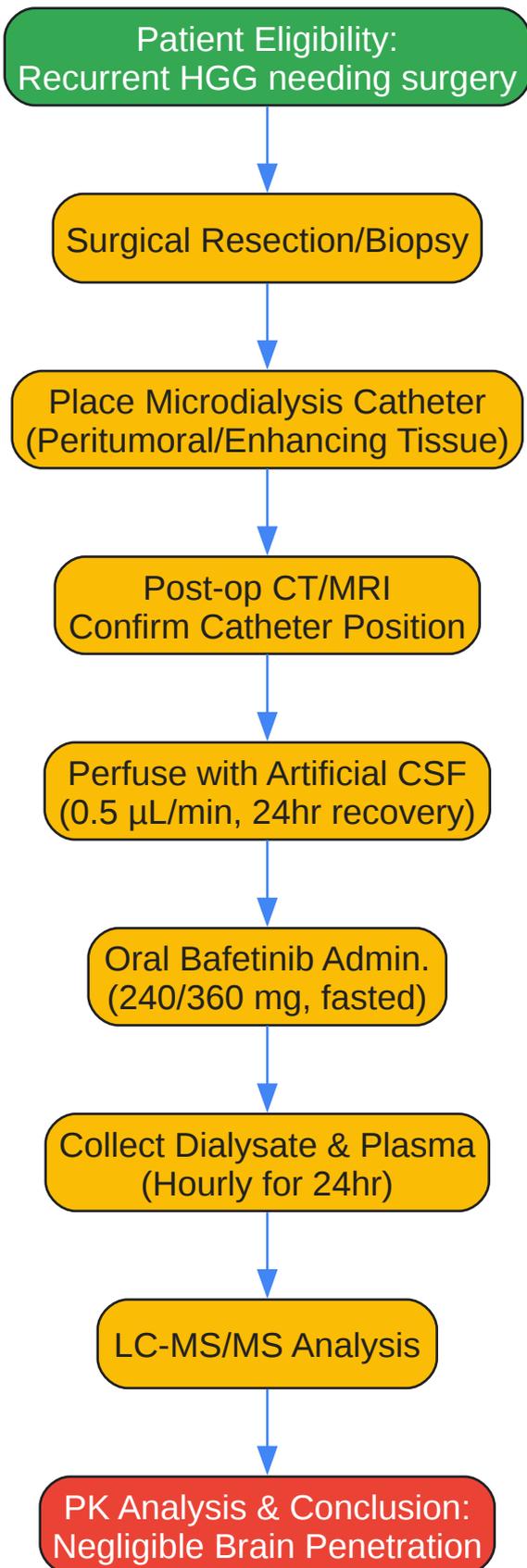
Experimental Methodology: Intracerebral Microdialysis (ICMD)

The core methodology that enabled these definitive findings is detailed below.

- **Catheter Placement:** During tumor resection or biopsy, a microdialysis catheter was placed into either peritumoral tissue or enhancing tumor tissue within 5-15 mm of the resection cavity [1].
- **Perfusion:** Post-operative confirmation of catheter location was done via CT scan. The catheter was perfused with artificial cerebrospinal fluid (CSF) at a rate of **0.5 µL/min** using a portable pump [1].
- **In Vitro Recovery:** Prior to patient studies, the fractional recovery of **bafetinib** by the catheter was determined to be **85-90%** at the 0.5 µL/min flow rate [1].
- **Sample Collection:** At least 24 hours after surgery, patients received the first oral dose of **bafetinib**. Dialysate samples (30 µL) were collected hourly for 24 hours. Samples were immediately stabilized with acetic acid, placed on dry ice, and stored at $\leq -70^{\circ}\text{C}$ until analysis via LC-MS/MS [1].
- **Plasma Sampling:** Parallel plasma samples were obtained to correlate systemic exposure with brain extracellular fluid (ECF) concentrations [1].

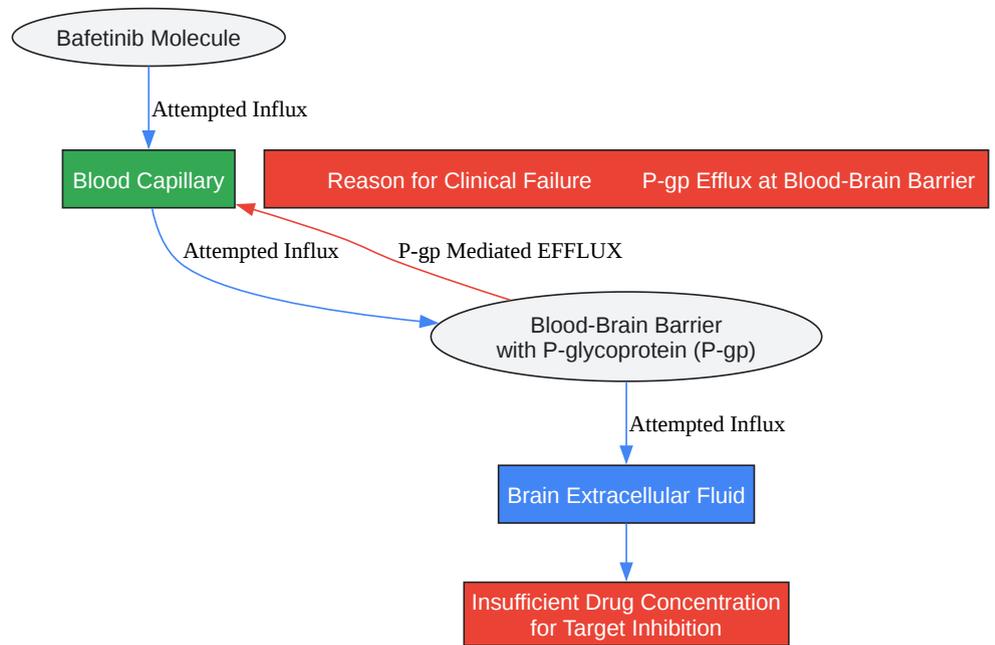
Mechanistic Insights & Workflow

The following diagrams illustrate the experimental workflow and the mechanistic reason for the trial's negative outcome.



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Proposed Mechanism of Action in Glioma Inhibition of Lyn/Fyn Kinases → Block Growth and Invasion



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Research Implications & Conclusion

This study highlights the critical importance of verifying brain penetration in early-phase drug development for CNS malignancies.

- **Tool Validation:** Intracerebral microdialysis is a valuable technique for obtaining definitive human neuropharmacokinetic data, requiring a small number of patients without significantly disrupting

standard care [1].

- **Informed Go/No-Go Decisions:** The clear negative result from this lead-in study prevented the initiation of a larger, futile efficacy trial, saving resources and preventing patient exposure to an ineffective systemic treatment [1].
- **Alternative Directions:** For researchers interested in **bafetinib**, its potential may lie outside CNS cancers. Notably, *in vitro* evidence suggests it can reverse multidrug resistance in peripheral cancers by inhibiting ABCB1 and ABCG2 efflux transporters [3].

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